molecular formula C18H14ClNO3 B14501668 2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione CAS No. 64505-57-3

2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione

Cat. No.: B14501668
CAS No.: 64505-57-3
M. Wt: 327.8 g/mol
InChI Key: SUUARUNBQRTZAR-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3-ethoxyaniline. The reaction is carried out in an anhydrous environment with the presence of a base such as sodium bicarbonate (NaHCO₃) to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at low temperatures (0°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential anti-inflammatory and anticancer properties.

    Medicine: Investigated for its role in inhibiting certain enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular responses and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyanilino group enhances its potential as a therapeutic agent and differentiates it from other naphthoquinone derivatives.

Properties

CAS No.

64505-57-3

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

2-chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione

InChI

InChI=1S/C18H14ClNO3/c1-2-23-12-7-5-6-11(10-12)20-16-15(19)17(21)13-8-3-4-9-14(13)18(16)22/h3-10,20H,2H2,1H3

InChI Key

SUUARUNBQRTZAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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